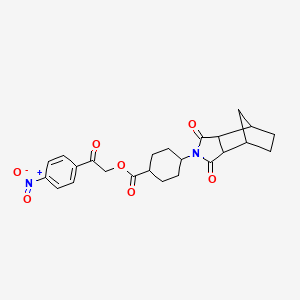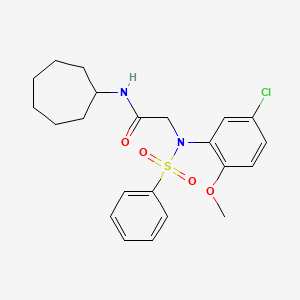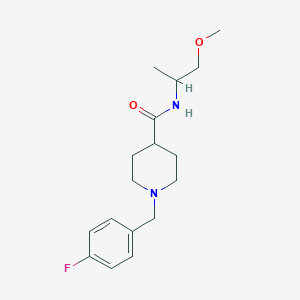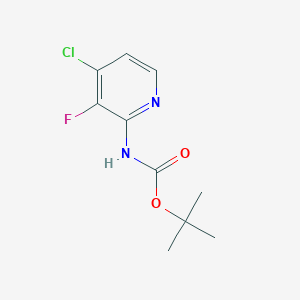
4-Bromo-3-fluoro-2,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-2,6-diiodophenol is an organic compound with the molecular formula C6H2BrFI2O It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2,6-diiodophenol typically involves multi-step organic reactions. One common method includes the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, fluorination, and iodination reactions are carried out sequentially under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using suitable halogenating agents such as bromine, fluorine gas, and iodine. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2,6-diiodophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Scientific Research Applications
4-Bromo-3-fluoro-2,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2,6-diiodophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and chemical reactions, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the iodine atoms.
2,6-Diiodophenol: Contains iodine atoms but lacks bromine and fluorine.
3-Fluoro-4-iodophenol: Contains fluorine and iodine but lacks bromine.
Uniqueness
4-Bromo-3-fluoro-2,6-diiodophenol is unique due to the presence of multiple halogen atoms, which impart distinct chemical reactivity and properties
Properties
Molecular Formula |
C6H2BrFI2O |
|---|---|
Molecular Weight |
442.79 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2,6-diiodophenol |
InChI |
InChI=1S/C6H2BrFI2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H |
InChI Key |
JPWUZTRTHPWRRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![2-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B12460178.png)

![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460211.png)

![2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12460218.png)

![({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12460230.png)
![4-chloro-N-(2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B12460231.png)

![5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one](/img/structure/B12460237.png)
![2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B12460243.png)
